7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a fluoro and methoxy substituted phenyl group at the 4th position, and a dihydrobenzoxazepinone core structure. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the benzoxazepine core: This can be achieved through a cyclization reaction involving an appropriate ortho-substituted phenol and an amine derivative.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution of the phenyl group: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), thiourea, or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution may result in various substituted benzoxazepines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction: The compound may interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-iodo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-bromo-4-(3-chloro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
The uniqueness of 7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine, fluoro, and methoxy groups can influence its pharmacokinetic properties, such as solubility, stability, and bioavailability.
Properties
IUPAC Name |
7-bromo-4-(3-fluoro-4-methoxyphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO3/c1-21-15-5-3-12(7-13(15)18)19-8-10-6-11(17)2-4-14(10)22-9-16(19)20/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZUQIEDKLDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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